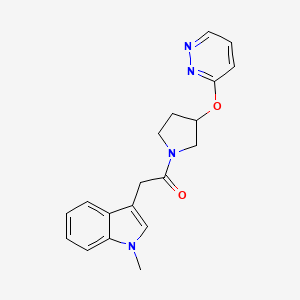
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of heterocyclic compounds similar to 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone often involves multistep reactions, including cyclization and metalation processes. For example, the methylation of certain indolizin derivatives through metalation with potassium tert-butanolate and subsequent metathesis reactions highlights a common strategy in the synthesis of complex heterocycles (Tobias Kloubert et al., 2012). Additionally, Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration processes offer efficient routes to synthesize highly functionalized heterocycles from readily available substrates, indicating the versatility and complexity of synthesizing such molecules (Cameron R. Smith et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by various intra- and intermolecular interactions, including hydrogen bonding and pi-pi interactions, which significantly influence their molecular conformation and stability. For instance, certain derivatives exhibit twisted substituents around the indolizine unit, with significant dihedral angles between the central unit and attached groups, demonstrating the complexity of their molecular geometry (Tobias Kloubert et al., 2012).
Chemical Reactions and Properties
Heterocyclic compounds such as 2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone participate in various chemical reactions, including cyclizations, diazotizations, and reactions with phenyl isothiocyanate, leading to a wide range of derivatives with potential biological activities (F. Attaby et al., 2006). These reactions underline the chemical versatility and potential utility of such compounds in synthesizing novel molecules with desired properties.
Physical Properties Analysis
The physical properties of heterocyclic compounds are influenced by their molecular structure, including melting points, solubility, and crystalline forms. The presence of intra- and intermolecular hydrogen bonding, for example, can affect their solid-state structure and, consequently, their physical properties (James L. Balderson et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of such heterocyclic compounds, are determined by their functional groups and molecular structure. The synthesis and functionalization reactions they undergo, such as the oxidative cleavage of Csp3-H bonds and C-C bonds in certain derivatives, showcase their reactivity and the potential for creating diverse molecular architectures (Xia Wu et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar compounds includes the study of their synthesis and structural characteristics. For instance, the methylation of related indolizin compounds and the investigation of their crystal structures have been reported. These studies are foundational for understanding the chemical behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Kloubert et al., 2012).
Catalytic and Synthetic Applications
The catalytic properties of platinum in synthesizing indolizine derivatives have been explored, revealing efficient methods for creating highly functionalized heterocycles (Smith et al., 2007). Such methodologies are crucial for the development of new pharmaceuticals and advanced materials.
Biological Activities and Potential Applications
The exploration of heterocyclic compounds like indolizines and pyrrolidines has revealed significant biological activities, which include potential antitumor and antiviral effects. These findings indicate the potential of such compounds in medicinal chemistry and drug development (Nguyen et al., 1990). Moreover, studies on the DNA binding, nuclease activity, and cytotoxicity of related Cu(II) complexes highlight their potential in cancer therapy and molecular biology research (Kumar et al., 2012).
Chemical Behavior and Reactivity
Investigations into the reactivity and chemical behavior of related compounds, such as their ability to undergo aerobic dehydrogenation, provide insights into their potential use in synthetic chemistry and the development of new chemical processes (Nechaev et al., 2021).
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-22-12-14(16-5-2-3-6-17(16)22)11-19(24)23-10-8-15(13-23)25-18-7-4-9-20-21-18/h2-7,9,12,15H,8,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLOLZZQCWYLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(C3)OC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)
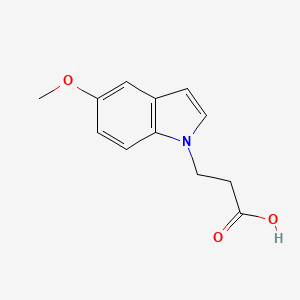
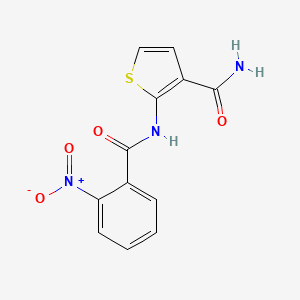
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2491275.png)
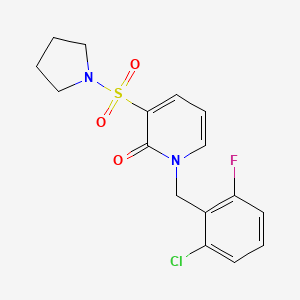
![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)
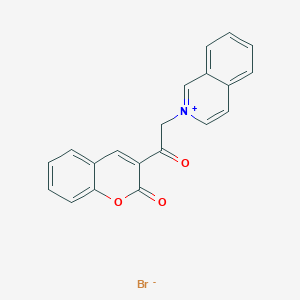


![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)

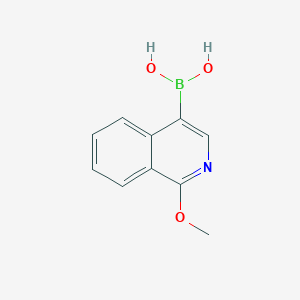
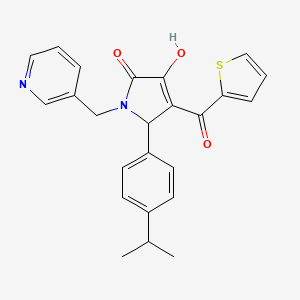
![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)